![molecular formula C20H27N3O4 B7519585 [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone, also known as ANCA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ANCA belongs to the class of azepane derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone is not fully understood. However, it has been proposed that [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone exerts its biological effects by modulating various signaling pathways in cells. [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has also been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In addition, [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has been shown to modulate the immune system by increasing the production of regulatory T cells and decreasing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has also been shown to exhibit low toxicity in vitro and in vivo. However, [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research of [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone. One direction is to further investigate the mechanism of action of [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone and its signaling pathways. Another direction is to study the efficacy of [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone as a therapeutic agent in animal models and clinical trials. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone in vivo. Finally, the synthesis of [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone analogs with improved solubility and biological activity should be explored.
In conclusion, [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to determine its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone involves a multi-step process that begins with the reaction of 5-nitroisophthalic acid with azepane-1-carbonyl chloride to form the intermediate compound 5-nitroisophthaloylazepane. This intermediate is then reacted with 1-aminomethylazepane to produce the final product, [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone. The synthesis method has been optimized to yield high purity [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone with good yields.
Aplicaciones Científicas De Investigación
[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has also been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, [3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone has been studied for its potential as an anti-microbial agent and for its ability to modulate the immune system.
Propiedades
IUPAC Name |
[3-(azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19(21-9-5-1-2-6-10-21)16-13-17(15-18(14-16)23(26)27)20(25)22-11-7-3-4-8-12-22/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUUZJSRNGJUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

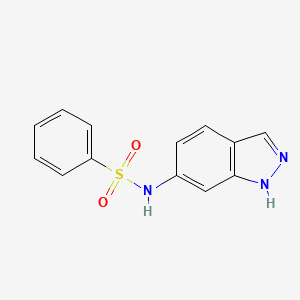
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
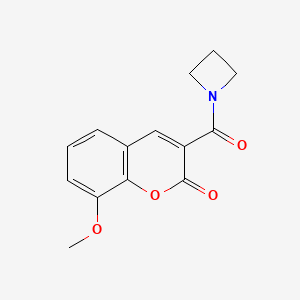
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
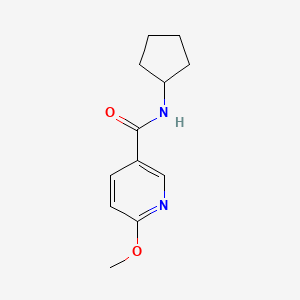
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)
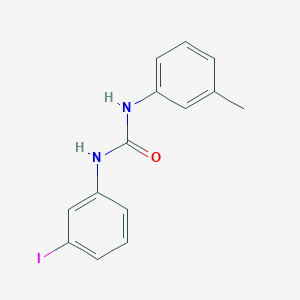
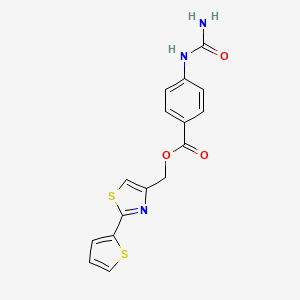

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)